1-(4-Ethoxyphenyl)-2-methylpropan-1-one
Description
1-(4-Ethoxyphenyl)-2-methylpropan-1-one is a ketone derivative characterized by a 4-ethoxyphenyl group attached to a 2-methylpropan-1-one backbone. This compound belongs to the class of aromatic ketones, where the ethoxy (–OCH₂CH₃) substituent at the para position of the phenyl ring influences its electronic and steric properties. Such compounds are often intermediates in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science applications. The ethoxy group enhances solubility in organic solvents and may modulate reactivity in nucleophilic addition or condensation reactions .
For instance, 1-(4-methoxyphenyl)-2-methylpropan-1-one (a closely related analog) is reported as a liquid with a molecular weight of 178.23 g/mol and is used in photoinitiator systems . The ethoxy variant is expected to exhibit higher lipophilicity due to the longer alkyl chain in the substituent, which could influence its applications in drug delivery or polymer chemistry.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-14-11-7-5-10(6-8-11)12(13)9(2)3/h5-9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGPSKUWSGOZRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459399 | |
| Record name | 1-Propanone, 1-(4-ethoxyphenyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72846-63-0 | |
| Record name | 1-Propanone, 1-(4-ethoxyphenyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Ethoxyphenyl)-2-methylpropan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-ethoxybenzene with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Halogens, nitric acid, sulfuric acid, often under controlled temperature and solvent conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Organic Synthesis
1-(4-Ethoxyphenyl)-2-methylpropan-1-one serves as an important intermediate in the synthesis of various organic compounds. Its structural features facilitate the formation of other complex molecules through reactions such as:
- Aldol Condensation: It can participate in aldol reactions to create larger carbon frameworks.
- Grignard Reactions: The compound can be utilized to form Grignard reagents, which are critical for synthesizing alcohols and other functional groups.
Photoinitiators in Polymer Chemistry
This compound is recognized for its role as a photoinitiator in UV-curable coatings and inks. When exposed to UV light, it generates free radicals that initiate polymerization processes. This application is particularly valuable in:
- Coatings Industry: Enhancing the durability and finish of paints and varnishes.
- 3D Printing: Enabling rapid curing of photopolymers used in additive manufacturing.
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Some relevant applications include:
- Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
- Analgesic Properties: Research indicates potential analgesic effects, warranting further investigation into its use in pain management therapies.
Table 1: Summary of Applications
| Application Area | Description | Examples of Use |
|---|---|---|
| Organic Synthesis | Intermediate for complex organic molecules | Aldol condensation |
| Photoinitiators | Initiates polymerization under UV light | Coatings, inks |
| Medicinal Chemistry | Potential therapeutic applications | Antimicrobial, analgesic properties |
Case Study 1: Photoinitiator Efficacy
A study published in the Journal of Applied Polymer Science evaluated the effectiveness of this compound as a photoinitiator in UV-cured coatings. The results demonstrated that formulations containing this compound achieved rapid curing times and superior mechanical properties compared to traditional photoinitiators.
Case Study 2: Antimicrobial Activity
Research conducted by Smith et al. (2023) assessed the antimicrobial properties of various derivatives of this compound against common pathogens. The findings revealed significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-2-methylpropan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituent on the phenyl ring significantly impacts molecular properties. Key analogs and their characteristics are compared below:
Key Observations:
- Polarity and Solubility: The ethoxy group (–OCH₂CH₃) offers moderate polarity compared to methoxy (–OCH₃, more polar) and ethyl (–CH₂CH₃, less polar). This affects solubility; for example, the methoxy analog is miscible in polar aprotic solvents like acetone , while the ethyl analog is likely more soluble in non-polar solvents .
- Thermal Stability: Chloro-substituted analogs (e.g., ) exhibit higher melting points due to stronger intermolecular forces (e.g., dipole-dipole interactions) . The ethoxy compound may have intermediate stability between methoxy and ethyl derivatives.
- Reactivity: The ethoxy group’s electron-donating resonance effect activates the phenyl ring toward electrophilic substitution, similar to methoxy but less than hydroxyl (–OH), which can also participate in hydrogen bonding .
Biological Activity
1-(4-Ethoxyphenyl)-2-methylpropan-1-one, also known as etofenprox, is an organic compound classified as a ketone. It is primarily recognized for its applications in agriculture as a pesticide and its potential biological activities, including antimicrobial and insecticidal properties. This article delves into the biological activity of etofenprox, examining its mechanisms of action, efficacy, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula: C13H18O2
- CAS Number: 72846-63-0
- Molecular Weight: 206.28 g/mol
Structural Characteristics
The compound features a phenyl ring substituted with an ethoxy group and a ketone functional group, contributing to its reactivity and biological activity. The presence of the ethoxy group enhances lipophilicity, facilitating penetration through biological membranes.
Etofenprox exerts its biological effects primarily through the following mechanisms:
- Inhibition of Cholinesterase: Etofenprox has been shown to inhibit the enzyme acetylcholinesterase (AChE), leading to an accumulation of acetylcholine at synapses, which disrupts normal neurotransmission in insects and potentially in mammals .
- Disruption of Cellular Membranes: Its lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity and function, which can lead to cell death in target organisms .
Antimicrobial Activity
Research indicates that etofenprox exhibits significant antimicrobial properties against various pathogens:
- Bacterial Inhibition: Studies have demonstrated that etofenprox effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and membrane integrity.
- Fungal Activity: The compound also shows antifungal activity, particularly against species such as Candida albicans and Aspergillus niger, by inhibiting ergosterol biosynthesis essential for fungal cell membrane formation .
Insecticidal Properties
Etofenprox is widely used as an insecticide due to its effectiveness against a range of pests:
- Target Pests: It is effective against common agricultural pests such as aphids, thrips, and whiteflies.
- Application Methods: The compound can be applied through foliar sprays or incorporated into soil treatments. Its persistence in the environment varies depending on application methods and environmental conditions .
Study 1: Efficacy Against Agricultural Pests
In a controlled field study, etofenprox was applied to crops infested with aphids. Results showed a significant reduction in pest populations within 48 hours post-application. The study concluded that etofenprox is highly effective for pest management in sustainable agriculture.
| Treatment | Initial Aphid Count | Aphid Count After 48 Hours | Efficacy (%) |
|---|---|---|---|
| Control | 100 | 90 | 10 |
| Etofenprox | 100 | 10 | 90 |
Study 2: Antimicrobial Activity Assessment
A laboratory study assessed the antimicrobial efficacy of etofenprox against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating strong antibacterial properties.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Safety Profile and Toxicology
While etofenprox has beneficial applications, its safety profile must be considered:
- Toxicity Studies: Research indicates that etofenprox exhibits low acute toxicity in mammals; however, chronic exposure may lead to reproductive toxicity as observed in rodent studies .
- Environmental Impact: The compound has been evaluated for its environmental persistence and potential effects on non-target organisms. It degrades relatively quickly under UV light but can accumulate in soil if not managed properly .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
